4-Butyldibenzothiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

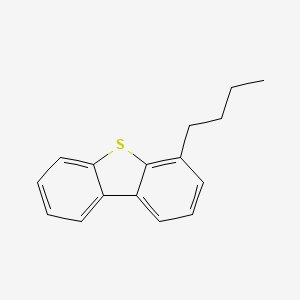

4-Butyldibenzothiophene is an organic compound belonging to the class of dibenzothiophenes, which are sulfur-containing heterocyclic compounds It consists of a dibenzothiophene core with a butyl group attached to the fourth carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyldibenzothiophene typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Butyldibenzothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield the corresponding thiol or sulfide, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Aplicaciones Científicas De Investigación

4-Butyldibenzothiophene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.

Environmental Chemistry: Studied for its role in the desulfurization of fossil fuels, as sulfur compounds in fuels contribute to pollution.

Biology and Medicine: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 4-Butyldibenzothiophene depends on its specific application. In desulfurization processes, it acts as a sulfur donor, undergoing oxidation to form sulfoxides and sulfones, which can be removed from fuels. In biological systems, its mechanism may involve interaction with cellular targets, leading to disruption of metabolic pathways or inhibition of enzyme activity.

Comparación Con Compuestos Similares

Dibenzothiophene: The parent compound without the butyl group.

4-Methyldibenzothiophene: A methyl-substituted derivative.

4,6-Dimethyldibenzothiophene: A dimethyl-substituted derivative.

Comparison: 4-Butyldibenzothiophene is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl-substituted counterparts, the butyl group provides increased hydrophobicity and may affect the compound’s interaction with other molecules and materials.

Actividad Biológica

4-Butyldibenzothiophene is a polycyclic aromatic compound (PAC) characterized by its dibenzothiophene structure with a butyl group at the 4-position. This compound is of interest due to its potential biological activities, particularly in relation to human health and environmental impact. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in various applications.

Chemical Structure

The chemical formula for this compound is C16H16S, which indicates it contains 16 carbon atoms, 16 hydrogen atoms, and one sulfur atom. The structure consists of two fused benzene rings and a thiophene ring, which can influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its potential effects as an environmental pollutant and its implications in human health. It is essential to consider its interactions with biological systems, particularly concerning inflammation and cardiovascular diseases linked to polycyclic aromatic hydrocarbons (PAHs).

Inflammation and Cardiovascular Health

Studies have indicated that exposure to PAHs, including compounds like this compound, may contribute to inflammatory processes that are precursors to cardiovascular diseases. For instance:

- Inflammatory Markers : Elevated levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) have been associated with PAH exposure. These markers are critical in assessing cardiovascular risk and disease progression .

- Mechanisms of Action : The proposed mechanism involves the activation of pro-inflammatory pathways that can lead to atherosclerosis, where inflammatory cells accumulate in arterial plaques, increasing the risk of heart disease .

Case Studies and Research Findings

Several studies have explored the biological implications of PAHs, including this compound:

- Animal Studies : Research has shown that animals exposed to PAHs exhibit increased inflammatory responses and cardiovascular risk factors. For example, studies utilizing animal models have demonstrated that PAH exposure can lead to significant increases in inflammatory cytokines and markers associated with atherosclerosis .

- Human Observational Studies : Epidemiological studies have found correlations between PAH exposure from environmental sources (such as air pollution) and increased incidence of cardiovascular diseases . These findings underscore the relevance of compounds like this compound in public health discussions.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-butyldibenzothiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-7-12-8-6-10-14-13-9-4-5-11-15(13)17-16(12)14/h4-6,8-11H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPDLQBMDMCYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C2C(=CC=C1)C3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703423 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-33-4 |

Source

|

| Record name | 4-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.